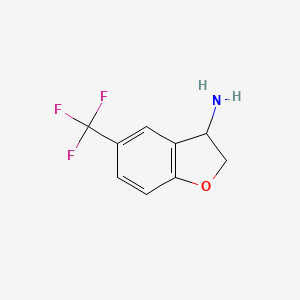

5-(Trifluoromethyl)-2,3-dihydro-1-benzofuran-3-amine

Description

Properties

Molecular Formula |

C9H8F3NO |

|---|---|

Molecular Weight |

203.16 g/mol |

IUPAC Name |

5-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-amine |

InChI |

InChI=1S/C9H8F3NO/c10-9(11,12)5-1-2-8-6(3-5)7(13)4-14-8/h1-3,7H,4,13H2 |

InChI Key |

IWDYFMAZOKVBNW-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C2=C(O1)C=CC(=C2)C(F)(F)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction where a suitable precursor, such as a halogenated benzofuran, reacts with a trifluoromethylating agent like trifluoromethyltrimethylsilane (TMSCF₃) in the presence of a fluoride source . Another approach involves the use of trifluoromethyl iodide (CF₃I) in the presence of a base and a catalyst to introduce the trifluoromethyl group .

Industrial Production Methods

Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for precise control of reaction conditions and efficient production of the desired product. This method can be optimized to avoid issues like precipitation and ensure high yields .

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)-2,3-dihydro-1-benzofuran-3-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Drug Development

5-(Trifluoromethyl)-2,3-dihydro-1-benzofuran-3-amine serves as a scaffold in the development of novel pharmaceuticals. Its structural analogs have been investigated for their anti-inflammatory , analgesic , and anticancer properties.

- Anti-inflammatory Activity : Research has shown that benzofuran derivatives exhibit significant anti-inflammatory effects. For instance, studies on structurally similar compounds have reported their efficacy in reducing carrageenan-induced paw edema in animal models, suggesting potential therapeutic applications in treating inflammatory diseases .

- Anticancer Activity : The compound's derivatives have been evaluated for anticancer activities against various cancer cell lines. Notably, some derivatives demonstrated promising results against ovarian cancer cells, indicating their potential in oncology .

Agrochemical Applications

In addition to pharmaceutical uses, this compound has been explored for its potential in agricultural applications:

Insecticidal Activity

Recent studies have indicated that this compound exhibits insecticidal properties against pests such as Spodoptera frugiperda and Mythimna separata. These findings suggest that it could be developed into a bioactive agent for pest control in agriculture .

Antifungal Activity

The antifungal properties of derivatives of this compound have also been investigated. Some variants showed significant inhibition rates against various fungal pathogens, highlighting their potential as fungicides .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, enzymes, or receptors, thereby modulating their activity . This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Properties

The following table summarizes key structural analogs of 5-(Trifluoromethyl)-2,3-dihydro-1-benzofuran-3-amine, including substituents, molecular weights, and commercial availability:

Key Observations :

- Trifluoromethyl vs. Halogen Substitution : The trifluoromethyl group in the target compound increases molecular weight (209.17 g/mol) compared to halogenated analogs (e.g., 187.6 g/mol for 5-Cl,6-F derivative ). The -CF₃ group’s strong electron-withdrawing nature enhances metabolic stability and hydrophobic interactions, unlike halogens (Cl, F, Br), which primarily influence steric bulk and electronic distribution .

- Stereochemical Influence : Chiral analogs like (R)-6-methyl and (R)-5-bromo-4-fluoro derivatives exhibit enantiomer-specific bioactivity, suggesting that the target compound’s stereochemistry (if resolved) could significantly impact its pharmacological profile .

- Commercial Viability : Derivatives like 5-methoxy and 6-methyl are commercially available at moderate prices, while halogenated variants (e.g., 5-Cl,6-F) are discontinued, likely due to synthesis challenges or regulatory constraints .

Antifungal and Herbicidal Activity

- Trifluoromethyl Derivatives : In related 1,3,4-oxadiazole scaffolds, the trifluoromethyl group enhances fungicidal activity against Sclerotinia sclerotiorum and Rhizoctonia solani (>50% inhibition at 50 μg/mL). Molecular docking studies show that the -CF₃ group stabilizes interactions with the SDH protein (PDB: 2FBW), mimicking lead compound penthiopyrad .

- Halogenated Analogs : The 5-Cl,6-F derivative (discontinued) demonstrated herbicidal "bleaching effects," but its activity was inferior to trifluoromethyl-containing compounds, possibly due to reduced binding affinity .

Antitumor Potential

- Triazole derivatives with trifluoromethyl groups (e.g., 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid) exhibit selective inhibition of c-Met kinase (IC₅₀ < 1 μM) and induce apoptosis in tumor cell lines (MCF-7, HepG2). The -CF₃ group is critical for maintaining π-π stacking and hydrogen-bonding interactions in the kinase active site .

Biological Activity

5-(Trifluoromethyl)-2,3-dihydro-1-benzofuran-3-amine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for various pharmacological applications. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Structural Characteristics

The compound features a bicyclic structure comprising a benzofuran core, which is known for its diverse biological activities. The trifluoromethyl group at the 5-position significantly influences its pharmacological properties.

| Compound Name | Molecular Formula | Molecular Weight | Unique Features |

|---|---|---|---|

| This compound | C9H8F3N | 227.62 g/mol | Enhances lipophilicity and metabolic stability |

Synthesis

The synthesis of this compound typically involves multi-step processes starting from readily available precursors. Key synthetic pathways include:

- Formation of Benzofuran Core : Initial steps involve the synthesis of 2-acetylbenzofuran followed by reactions with various aldehydes.

- Introduction of Trifluoromethyl Group : This step is crucial as it modifies the electronic properties of the compound, enhancing its biological activity.

Anticancer Properties

Research has indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives containing benzofuran moieties have shown effectiveness against various cancer cell lines:

- In vitro Studies : Studies have demonstrated that this compound can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 25.75 | Apoptosis induction |

| HeLa (Cervical) | 17.82 | Cell cycle arrest |

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. Studies indicate that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting potential applications in treating inflammatory diseases.

Case Studies

- Study on Pyrazole Derivatives : A series of pyrazole derivatives containing benzofuran and trifluoromethyl groups were synthesized and evaluated for anti-inflammatory and analgesic activities. Some exhibited significant effects comparable to standard drugs .

- Cytotoxicity Assessment : In a detailed investigation, the cytotoxic effects of related compounds were assessed against various cancer cell lines using the MTT assay, demonstrating that modifications in structure could lead to enhanced biological activity .

Q & A

Q. What are the recommended synthetic routes for 5-(Trifluoromethyl)-2,3-dihydro-1-benzofuran-3-amine, and how do reaction conditions influence yield?

Synthesis typically involves multi-step protocols:

- Step 1 : Construction of the dihydrobenzofuran core via cyclization of substituted phenols with epoxides or halides under acidic conditions.

- Step 2 : Introduction of the trifluoromethyl group via nucleophilic trifluoromethylation using reagents like TMSCF₃ or Umemoto’s reagent.

- Step 3 : Amine functionalization through reductive amination or catalytic hydrogenation of nitriles.

Q. Key variables :

Q. How can the structural and stereochemical integrity of this compound be validated?

- X-ray crystallography : Resolves absolute configuration, critical for chiral centers in the dihydrobenzofuran ring .

- NMR spectroscopy :

- -NMR to confirm amine proton resonance (δ 1.5–2.5 ppm) and dihydrobenzofuran ring protons (δ 3.0–4.5 ppm).

- -NMR to verify trifluoromethyl group integration (δ -60 to -70 ppm) .

- Chiral HPLC : Essential for enantiomeric excess analysis (e.g., Chiralpak AD-H column) .

Advanced Research Questions

Q. What mechanistic insights explain unexpected byproducts during trifluoromethylation?

Common byproducts (e.g., des-fluoro analogs or ring-opened derivatives) arise from:

- Competitive pathways : Radical vs. ionic trifluoromethylation mechanisms under varying solvent polarities.

- Steric hindrance : Bulky substituents near the reaction site may favor radical pathways, reducing selectivity .

Mitigation strategies : - Use of Lewis acids (e.g., BF₃·Et₂O) to stabilize transition states.

- Kinetic studies via in situ -NMR to monitor intermediate formation .

Q. How do electronic effects of the trifluoromethyl group influence the compound’s reactivity in downstream applications?

- Electron-withdrawing effect : Enhances electrophilicity of the benzofuran ring, facilitating nucleophilic aromatic substitution (e.g., Suzuki-Miyaura coupling for derivatization).

- Hydrogen-bonding disruption : The -CF₃ group reduces intermolecular interactions, impacting crystallization behavior .

Table : Comparative reactivity of CF₃ vs. CH₃ analogs in SNAr reactions

| Substituent | Reaction Rate (k, M⁻¹s⁻¹) | Byproduct Formation (%) |

|---|---|---|

| -CF₃ | 0.45 ± 0.02 | 12 |

| -CH₃ | 0.18 ± 0.01 | 28 |

Q. What computational methods are suitable for predicting biological targets of this compound?

- Molecular docking : Use AutoDock Vina with protein databases (e.g., PDB) to identify binding affinities for serotonin receptors (5-HT), given structural similarity to bioactive benzofurans .

- Pharmacophore modeling : Highlight critical features (amine group, hydrophobic CF₃, aromatic ring) for target prioritization.

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (e.g., GROMACS) .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported synthetic yields for similar dihydrobenzofuran amines?

- Case study : Yields for (R)-6-methyl-2,3-dihydrobenzofuran-3-amine HCl vary from 70–85% .

- Root causes :

- Impurity of starting materials (e.g., <97% phenol derivatives).

- Inconsistent reaction quenching methods (acidic vs. neutral conditions).

- Resolution :

Safety and Handling

Q. What precautions are critical when handling trifluoromethylated amines?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.